molecular formula C23H27NO5S B15029544 Heptyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Heptyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate

Cat. No.: B15029544
M. Wt: 429.5 g/mol
InChI Key: UAWSSBZOZQJNLA-UHFFFAOYSA-N
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Description

HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsKey reagents and catalysts such as palladium and copper are often used in these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction conditions, such as temperature, pressure, and pH, to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or halogenated compounds .

Mechanism of Action

The mechanism of action of HEPTYL 5-BENZENESULFONAMIDO-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Properties

Molecular Formula

C23H27NO5S

Molecular Weight

429.5 g/mol

IUPAC Name

heptyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H27NO5S/c1-3-4-5-6-10-15-28-23(25)22-17(2)29-21-14-13-18(16-20(21)22)24-30(26,27)19-11-8-7-9-12-19/h7-9,11-14,16,24H,3-6,10,15H2,1-2H3

InChI Key

UAWSSBZOZQJNLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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